molecular formula C14H20ClNO8 B013525 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride CAS No. 3068-34-6

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride

Cat. No.: B013525
CAS No.: 3068-34-6
M. Wt: 365.76 g/mol
InChI Key: NAYYKQAWUWXLPD-UHFFFAOYSA-N
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Description

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C14H20ClNO8 and its molecular weight is 365.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401827. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Preparation

  • Preparation Methods

    2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride is prepared through specific procedures involving 2-amino-2-deoxy-α-D-glucose hydrochloride and acetic anhydride, resulting in crystalline 2-acetamido-2-deoxy-α-D-glucopyranose, which is then treated with acetyl chloride (Horton, 2003).

  • One-Pot Synthesis

    A one-pot synthesis method for 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose, a precursor to this compound, is used in preparing various glucosamine glycosyl donors (Pertel et al., 2018).

Applications in Glycosylation

  • Aryl β-D-N-Acetylglucopyranosides Synthesis

    This compound is used in phase transfer catalyzed conditions to synthesize acetylated aryl β-D-N-acetylglucopyranosides, which are then deprotected to yield free glycosides (Roy & Tropper, 1990).

  • Formation of Arylthioglycosides

    An expedient method has been developed to create aryl 2-acetamido-2-deoxy-1-thio-beta-D-glucopyranosides from this compound and arylthiols or aryl disulfides using phase transfer catalysis conditions (Stubbs, Macauley & Vocadlo, 2006).

  • Phase Transfer Catalytic Glycosylation

    The compound is used in phase transfer catalysis to study its reactivity with 2-mercaptobenzimidazole, leading to specific N- and S-β-D-glucosaminides (Chupakhina & Kur’yanov, 2020).

Additional Chemical Syntheses

  • Synthesis of β-Glycosides

    this compound is involved in the mild and efficient synthesis of β-glycosides of N-acetylglucosamine (Wittmann & Lennartz, 2002).

  • Crystal Structures

    Its crystalline structures, including N-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)pyridinium chloride, have been analyzed, providing insights into molecular arrangements (Dmochowska et al., 2000).

Properties

IUPAC Name

(5-acetamido-3,4-diacetyloxy-6-chlorooxan-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO8/c1-6(17)16-11-13(23-9(4)20)12(22-8(3)19)10(24-14(11)15)5-21-7(2)18/h10-14H,5H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYYKQAWUWXLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1Cl)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90952923
Record name 3,4,6-Tri-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3068-34-6
Record name 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003068346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,6-Tri-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride in carbohydrate chemistry?

A1: this compound serves as a crucial building block in carbohydrate chemistry. It's frequently employed in synthesizing various complex carbohydrates, especially those containing the N-acetyl-D-glucosamine unit. []

Q2: The research paper mentions a "highly concise preparation" of O-deacetylated arylthioglycosides using this compound. Can you elaborate on its role in this process?

A2: The paper [] details a method where this compound directly reacts with aryl thiols or disulfides. This reaction results in the formation of arylthioglycosides, specifically O-deacetylated derivatives. This approach streamlines the synthesis by circumventing the need for separate deacetylation steps, making it more efficient and concise.

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